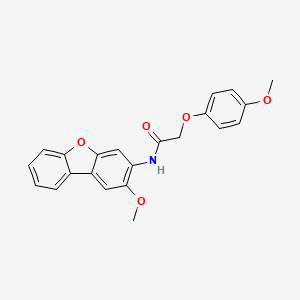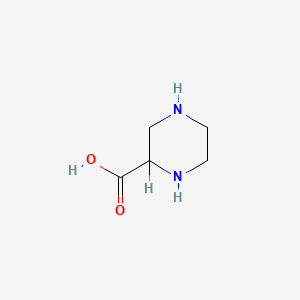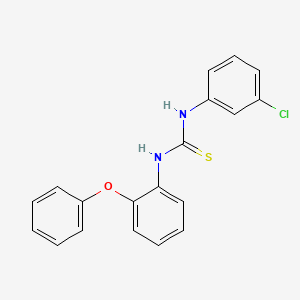
4-Methylbenzhydrylamine
Descripción general
Descripción
4-Methylbenzhydrylamine (MBHA) is a type of resin that is commonly used in the field of chemistry . It is often used in the treatment of hyperphosphataemia in patients with end-stage renal failure .
Synthesis Analysis
The synthesis of this compound involves various chemical processes. The quality of commercial this compound-resin (MBHA-resin), used for the synthesis of peptide amides, is not consistent and residual ketone functionalities are frequently present .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H15N . It is a compound that consists of a series of well-ordered amino acids .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 197.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 197.120449483 g/mol . It has a topological polar surface area of 26 Ų . It has a heavy atom count of 15 .
Aplicaciones Científicas De Investigación
Solid-Phase Peptide Synthesis (SPPS)
MBHA resin is extensively utilized in solid-phase peptide synthesis (SPPS), particularly for the synthesis of peptide amides. Research has focused on improving this process, such as the preparation of a core–shell type MBHA resin which enhances the efficiency of SPPS (Choi et al., 2009). Another study introduced a novel method for synthesizing MBHA resin using benzotriazole-mediated amidoalkylation, showing excellent properties as a solid support (Lee et al., 2008).
Enhancing Peptide Resin Properties
Advancements have been made in the properties of MBHA and aminomethyl polystyrene (AMPS) resins, including improved swelling characteristics and reactivity, facilitating easier synthesis (Adams et al., 1998). These enhancements offer insights into the role of spacer arm and environment effects in synthesis facilitation.
Chiral Chemistry Applications
The slight modification of benzhydrylamine to 2-methylbenzhydrylamine, a chiral variant, has been shown to induce high stereoselectivity in reactions such as the Strecker synthesis. This modification allows for the stereodivergent synthesis of compounds like α-amino acids with high enantioselectivity (Takamatsu et al., 2017).
Synthesis of Peptide Amides
A specific variant, p-methylbenzhydrylamine-resin, has been developed for improved solid-phase synthesis of peptide α-carboxamides. This resin showed better yields compared to others in the synthesis of model peptide carboxamides (Matsueda & Stewart, 1981).
Synthesis of β-Peptides
MBHA resin has been used in the synthesis of tetrapeptides containing cyclic β-amino acid units, showcasing its versatility in peptide synthesis. This method applies to both racemic and enantiomeric β-lactams (Fülöp et al., 2004).
Ethylene Polymerization
MBHA derivatives have been applied in the synthesis of nickel(II) complexes, which demonstrated high activity in the polymerization of ethylene. This application indicates the potential of MBHA in material science and industrial chemistry (Liu et al., 2011).
Safety and Hazards
Direcciones Futuras
Research into therapeutic peptides, such as 4-Methylbenzhydrylamine, has become one of the hottest topics in pharmaceutical research . The development of peptide drugs has thus become one of the hottest topics in pharmaceutical research . Various resins, such as this compound (HMBA) resin, Wang resin, 2-chlorotrityl chloride (CTC) resin, and Merrifield resin, are used to introduce either amide or free carboxylic groups into the C-terminal of peptide .
Mecanismo De Acción
Target of Action
4-Methylbenzhydrylamine (MBHA) is primarily used as a solid support for the synthesis of peptide amides . It is a resin that is extensively used in peptide synthesis . The primary targets of MBHA are the amino acids or carboxylic acids that can be attached using standard methods of amide bond formation .
Mode of Action
MBHA interacts with its targets (amino acids or carboxylic acids) through amide bond formation . This interaction allows the synthesis of peptide amides on a solid support, facilitating the process of peptide synthesis .
Biochemical Pathways
The synthesis of peptide amides can influence numerous biochemical pathways depending on the specific peptides being synthesized .
Result of Action
The primary result of MBHA’s action is the successful synthesis of peptide amides . These peptide amides can have various biological effects depending on their specific structures and functions. For example, some peptide amides synthesized using MBHA have been used to study the treatment of hyperphosphataemia in patients with end-stage renal failure .
Action Environment
The efficacy and stability of MBHA are influenced by various environmental factors. For instance, the particle size of the MBHA resin can affect its loading capacity . Furthermore, the storage temperature can impact the stability of the resin . Therefore, optimal conditions are necessary to ensure the effective use of MBHA in peptide synthesis.
Análisis Bioquímico
Biochemical Properties
4-Methylbenzhydrylamine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes such as peptidases and proteases, facilitating the cleavage and formation of peptide bonds. The compound also interacts with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, which stabilize the structure of peptides and proteins. These interactions are crucial for the proper folding and function of proteins, making this compound an essential component in biochemical research .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects cell function by modulating the activity of key signaling molecules such as kinases and phosphatases. This modulation can lead to changes in gene expression, resulting in altered cellular responses. Additionally, this compound impacts cellular metabolism by influencing the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes and proteins, altering their conformation and activity. This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote normal physiological processes. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range, beyond which toxicity occurs .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways are essential for the compound’s detoxification and elimination from the body. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. The transport and distribution of this compound are crucial for its biological activity, as they determine the compound’s localization and concentration within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, where it exerts its effects on cellular function. The activity and function of this compound are closely linked to its subcellular localization, as the compound’s interactions with biomolecules are often compartment-specific .
Propiedades
IUPAC Name |
(4-methylphenyl)-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10,14H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPQFNXOFFPHJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970462 | |
| Record name | 1-(4-Methylphenyl)-1-phenylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55095-21-1 | |
| Record name | 4-Methylbenzhydrylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055095211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Methylphenyl)-1-phenylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Tert-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea](/img/structure/B1223402.png)
![2-[[5-[(1,3-benzothiazol-2-ylthio)methyl]-4-methyl-1,2,4-triazol-3-yl]thio]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B1223404.png)
![1-[1-(1-Adamantyl)butyl]-3-(2-oxolanylmethyl)thiourea](/img/structure/B1223406.png)
![Ethyl 4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B1223407.png)


![7-Chloro-4-[4-(3,4-dimethylphenyl)sulfonyl-1-piperazinyl]quinoline](/img/structure/B1223413.png)
![(E)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B1223416.png)

![5-[Diethylamino(oxo)methyl]-4-methyl-2-(1-oxopentylamino)-3-thiophenecarboxylic acid methyl ester](/img/structure/B1223422.png)
![N-[5-methyl-2-(4-methylphenyl)-3-pyrazolyl]-2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-9-yl)oxy]acetamide](/img/structure/B1223424.png)
